(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine
Overview
Description
“(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine” is a chemical compound with the molecular formula C14H23NO3 . It is also known as Benzenemethanamine, 2,3,4-trimethoxy-N-(2-methylpropyl)- .
Molecular Structure Analysis
The molecular structure of this compound consists of a trimethoxyphenyl group attached to a methylpropyl group via a methylene bridge . The trimethoxyphenyl group is a six-membered electron-rich ring and is one of the most critical and valuable cores of a variety of biologically active molecules .Physical And Chemical Properties Analysis
The molecular weight of this compound is 253.34 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results .Scientific Research Applications
Immune System Modulation
A novel immune response modifier, Imiquimod, structurally related to the queried compound, demonstrates significant potential in treating various skin disorders through localized cytokine induction. It activates the immune system without inherent antiviral or antiproliferative activity in vitro, suggesting its mechanism involves onsite cytokine stimulation in vivo. This property has substantiated its use against genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis, highlighting a broader applicability for immune modulation in dermatological conditions (Syed, 2001).
Environmental Fate and Toxicology of Organic Compounds
Research on 2-Methylpropene, an organic compound sharing the methylpropyl group, focuses on its metabolism and toxicity, providing insights into the environmental and health implications of similar compounds. This compound is metabolized into reactive intermediates like 2-methyl-1,2-epoxypropane, with its toxicity mediated through metabolic activation, emphasizing the importance of understanding the metabolic pathways and potential toxicities of structurally related compounds (Cornet & Rogiers, 1997).
Food Safety and Biogenic Amines
The formation and effects of total volatile basic nitrogen (TVB-N) and trimethylamine in muscle foods, including their potential pathways and impacts on human health, are under investigation. These studies provide crucial insights into the quality and safety of food products, essential for regulatory purposes and consumer health. Understanding these compounds' roles in food spoilage and their health implications can guide strategies to mitigate their effects, ensuring food safety (Bekhit et al., 2021).
Advanced Oxidation Processes for Degradation
The review on the degradation of nitrogen-containing compounds, including aromatic and aliphatic amines, through advanced oxidation processes (AOPs), sheds light on the efficiency of these methods in breaking down recalcitrant compounds. Such insights are crucial for environmental management and the development of treatment technologies that can effectively reduce the persistence of hazardous compounds in water and other environments (Bhat & Gogate, 2021).
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit several protein targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
Tmp-bearing compounds have demonstrated remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations .
Biochemical Pathways
Tmp-bearing compounds have shown to affect various biochemical pathways related to their protein targets .
Result of Action
Tmp-bearing compounds have displayed notable anti-cancer effects by effectively inhibiting their protein targets .
properties
IUPAC Name |
2-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-10(2)8-15-9-11-6-7-12(16-3)14(18-5)13(11)17-4/h6-7,10,15H,8-9H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMNPWWETMOMOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=C(C(=C(C=C1)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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